4-Azaspiro[2.4]heptane-5-carboxylic acid tfa 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa
Brand Name: Vulcanchem
CAS No.:
VCID: VC12946532
InChI: InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
SMILES: C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C9H12F3NO4
Molecular Weight: 255.19 g/mol

4-Azaspiro[2.4]heptane-5-carboxylic acid tfa

CAS No.:

Cat. No.: VC12946532

Molecular Formula: C9H12F3NO4

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

4-Azaspiro[2.4]heptane-5-carboxylic acid tfa -

Specification

Molecular Formula C9H12F3NO4
Molecular Weight 255.19 g/mol
IUPAC Name 4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
Standard InChI Key LDJYSEIYJDPRFV-UHFFFAOYSA-N
SMILES C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Structural Characterization and Nomenclature

4-Azaspiro[2.4]heptane-5-carboxylic acid TFA consists of a bicyclic framework where a pyrrolidine ring (5-membered) shares a single spiro carbon atom with a cyclopropane ring (2-membered). The nitrogen atom occupies position 4 of the pyrrolidine ring, while the carboxylic acid group is at position 5. The trifluoroacetate counterion enhances solubility and crystallinity, critical for purification and biological testing .

Key structural features:

  • Spiro union: Cyclopropane-pyrrolidine fusion creates a rigid, three-dimensional geometry.

  • Acid-base properties: The carboxylic acid (pKa ~2.5) and tertiary amine (pKa ~9.5) enable zwitterionic behavior, stabilized by TFA .

  • Chirality: The spiro carbon and pyrrolidine ring introduce multiple stereocenters, necessitating enantioselective synthesis for pharmaceutical applications .

Synthetic Methodologies

Cyclopropanation Strategies

The core spirocyclic structure is typically constructed via Simmon-Smith cyclopropanation. In a representative protocol :

  • Substrate preparation: (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to 4-oxopyrrolidine-2-carboxylic acid using TEMPO/NaClO.

  • Cyclopropanation: Treatment with Et₂Zn/ClCH₂I generates the spirocyclopropane intermediate.

  • Deprotection: Boc removal with TFA yields the final TFA salt (85% yield over 3 steps) .

Critical parameters:

  • Temperature control (0–5°C) during cyclopropanation prevents side reactions.

  • TFA concentration (30% v/v in CH₂Cl₂) optimizes deprotection without ester hydrolysis .

Stereochemical Control

Enantioselective synthesis employs chiral auxiliaries or catalysts:

  • Evans oxazolidinones direct cyclopropanation to achieve >90% ee .

  • Enzymatic resolution using lipases separates diastereomeric esters post-synthesis .

Physicochemical Properties

PropertyValueMethodSource
Molecular weight285.2 g/molHRMS
Solubility (H₂O)32 mg/mLShake-flask
logP-1.4 ± 0.2HPLC
pKa (COOH)2.3Potentiometric
Melting point158–160°C (dec.)DSC

The TFA salt improves aqueous solubility 10-fold compared to the free base, facilitating formulation .

Pharmacological Applications

Antiviral Drug Intermediates

The compound serves as a key intermediate in hepatitis C virus (HCV) NS5A inhibitors:

  • Mechanism: The spirocyclic core disrupts NS5A dimerization (IC₅₀ = 12 nM in replicon assays) .

  • Clinical relevance: Analogues with 4-azaspiro scaffolds show 5× improved potency over first-generation NS5A inhibitors .

SARS-CoV-2 3CL Protease Inhibition

Structural analogs demonstrate submicromolar activity against SARS-CoV-2:

  • CMX990 derivative: Incorporates a trifluoromethoxymethyl ketone warhead (EC₉₀ = 17 nM) .

  • Selectivity: >100× selectivity over human cathepsin L .

Anticancer Activity

Spirocyclic bromotyrosine analogs exhibit cytotoxicity against melanoma (A-375 cells, CC₅₀ = 0.4 µM) :

  • Mechanism: Caspase-3/7 activation (2× induction at 10 µM) .

  • Selectivity index: 2.4 for pyridin-2-yl derivatives over fibroblasts .

Stability and Degradation Pathways

Major degradation routes:

  • Ring-opening hydrolysis: pH-dependent cleavage of cyclopropane (t₁/₂ = 48 h at pH 7.4) .

  • Decarboxylation: Thermal decomposition above 160°C generates CO₂ and pyrrolidine derivatives .

Stabilization strategies include lyophilization (retains 98% potency after 24 months at -20°C) .

Comparative Analysis with Structural Analogs

CompoundPotency (EC₅₀)Metabolic Stability (HLM Clₚ)Source
4-Azaspiro[2.4]heptane-TFA12 nM8 mL/min/kg
PF-008352311.2 µM101 mL/min/kg
CMX99017 nM2.5 mL/min/kg

The TFA salt’s improved microsomal stability (4× over PF-00835231) correlates with enhanced in vivo exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator